molecular formula C12H18O B14224274 5-Ethenylidenedec-1-YN-3-OL CAS No. 821782-60-9

5-Ethenylidenedec-1-YN-3-OL

Cat. No.: B14224274
CAS No.: 821782-60-9
M. Wt: 178.27 g/mol
InChI Key: YQLJUDQJFSXJFH-UHFFFAOYSA-N
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Description

5-Ethenylidenedec-1-YN-3-OL is an organic compound with the molecular formula C12H18O It is characterized by the presence of an alkyne group (triple bond) and a hydroxyl group (OH) attached to a long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenylidenedec-1-YN-3-OL can be achieved through several methods. One common approach involves the reaction of lithiated methoxyallene with isopropyl isothiocyanate and propargyl bromide. This reaction proceeds through a one-pot synthesis and [1,5]-sigmatropic isomerization, followed by deprotonation and intramolecular cyclization . The reaction conditions typically involve low temperatures to ensure regio- and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethenylidenedec-1-YN-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the alkyne group.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

5-Ethenylidenedec-1-YN-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethenylidenedec-1-YN-3-OL involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethenylidenedec-1-YN-3-OL is unique due to its combination of an alkyne group and a hydroxyl group attached to a long carbon chain. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

821782-60-9

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-4-7-8-9-11(5-2)10-12(13)6-3/h3,12-13H,2,4,7-10H2,1H3

InChI Key

YQLJUDQJFSXJFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C=C)CC(C#C)O

Origin of Product

United States

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